molecular formula C10H16O B1607366 (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol CAS No. 7212-40-0

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Cat. No. B1607366
CAS RN: 7212-40-0
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-UWVGGRQHSA-N
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Description

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known as myrcene, is a terpene that is commonly found in various plants, including mangoes, hops, and cannabis. Myrcene has been the subject of numerous scientific studies due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is not fully understood, but it is thought to interact with the body's endocannabinoid system, which plays a role in regulating pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
Studies have shown that (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol has anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as arthritis and chronic pain. It also has sedative properties, which may be beneficial for individuals with sleep disorders.

Advantages and Limitations for Lab Experiments

One advantage of studying (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is that it is a naturally occurring compound that can be easily obtained from plants. However, one limitation is that the effects of (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol may vary depending on the specific plant source and the method of extraction.

Future Directions

There are several potential future directions for research on (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. One area of interest is its potential use as a natural insecticide. Additionally, further studies could investigate its potential therapeutic properties for conditions such as anxiety, depression, and neurodegenerative disorders. Researchers could also explore the effects of (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol in combination with other compounds, such as cannabinoids, to determine if there are synergistic effects.

Scientific Research Applications

Myrcene has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and sedative effects. It has also been investigated for its potential use as an insecticide and as a flavor and fragrance agent in the food and cosmetic industries.

properties

IUPAC Name

(1R,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMHJQMNACGDI-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@](C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301235
Record name (+)-trans-p-Mentha-2,8-dien-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

CAS RN

52154-82-2, 7212-40-0
Record name (+)-trans-p-Mentha-2,8-dien-1-ol
Source CAS Common Chemistry
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Record name 4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol, (1R*,4R*), rel-
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Record name 2,8-P-Menthadien-1-ol, trans-(+-)-
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Record name 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel-
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Record name (+)-trans-p-Mentha-2,8-dien-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol
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Record name 2,8-P-MENTHADIEN-1-OL, TRANS-(+)-
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Record name 2,8-P-MENTHADIEN-1-OL, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (1R,4R)-p-Mentha-2,8-dien-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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